Suzuki-Miyaura Cross-Coupling Efficiency: Iodo vs. Bromo/Chloro Pyrazoles
A direct comparison of halogenated pyrazoles in the Suzuki-Miyaura reaction revealed that bromo and chloro derivatives are superior to iodo derivatives due to a reduced propensity for undesired dehalogenation side reactions [1]. While the specific compound 4-iodo-1-(oxetan-3-yl)-1H-pyrazole was not the subject of the study, this class-level inference suggests that procurement of the bromo or chloro analog may be more suitable for applications requiring high-yielding Suzuki couplings. The iodo derivative may still be preferred in other cross-coupling contexts, such as Sonogashira or Buchwald-Hartwig reactions, where its reactivity profile is advantageous .
| Evidence Dimension | Cross-Coupling Reaction Efficiency |
|---|---|
| Target Compound Data | Not directly quantified; class-level inference suggests inferior performance relative to bromo/chloro analogs in Suzuki-Miyaura coupling due to dehalogenation. |
| Comparator Or Baseline | 4-Bromo- and 4-Chloro-1-substituted pyrazoles (class-level) exhibit reduced dehalogenation and higher yields. |
| Quantified Difference | Qualitative observation: Br/Cl derivatives superior to I derivatives. |
| Conditions | Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids using palladium catalysis. |
Why This Matters
Procurement decisions must align with the intended synthetic route; selecting the iodo derivative for Suzuki couplings may lead to lower yields and require optimization to mitigate dehalogenation.
- [1] Zatopkova, R., et al. (2017). The efficient Suzuki-Miyaura cross-coupling reaction of halogenated aminopyrazoles and their amides or ureas with a range of aryl, heteroaryl, and styryl boronic acids or esters. The Journal of Organic Chemistry, 82(1), 513-522. View Source
